

Overcoming difficulties in staurolite twin identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Staurolite
Cat. No.:	B076914

[Get Quote](#)

Technical Support Center: Staurolite Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **staurolite**, focusing on the challenges of twin identification.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of **staurolite** twins I might encounter?

A1: **Staurolite** is well-known for its distinctive penetration twins, which form cross-shaped crystals. There are two main types you will encounter:

- The ~90° Cross: This twin, often called a "Greek Cross" or "St. Andrew's Cross," features two prismatic crystals intersecting at nearly a right angle.[1][2][3] This form is typically governed by the {031} twin law.[4][5]
- The ~60° Cross: This more common twin type forms an "X" shape, with two crystals intersecting at approximately 60°.[1][2][4] This is generally the result of twinning on the {231} plane.[4][5]

Q2: Why is **staurolite** twinning so complex to analyze?

A2: The complexity arises primarily from **staurolite**'s crystal structure. While it often appears orthorhombic, **staurolite** is actually monoclinic with a β angle very close to 90°.[4][6] This

"pseudo-orthorhombic" nature means that multiple twin laws can produce visually similar results, making definitive identification challenging without advanced techniques.[3][6][7] For instance, the 90° cross can be explained by at least two different twin laws, and the 60° cross by up to five.[3][6]

Q3: In a thin section, the classic cross-shape isn't visible. How can I identify twinning?

A3: In thin section analysis using a petrographic microscope, twinning may not appear as a full cross. Instead, look for the following optical characteristics:

- Distinct Extinction Positions: Under crossed polars, different segments of the twinned crystal will go extinct (turn black) at different rotation angles. A sharp boundary line separating areas with different extinction is a strong indicator of a twin plane.[8]
- Pleochroism Variations: **Staurolite** exhibits a characteristic yellow pleochroism.[9] In a twinned crystal, the orientation of the crystal lattice differs across the twin boundary, which can cause subtle to distinct changes in the pleochroic color scheme between the twinned segments as the stage is rotated in plane-polarized light.
- "Swiss Cheese" Texture: **Staurolite** porphyroblasts often contain numerous rounded inclusions of quartz, giving them a poikilitic or "swiss cheese" appearance.[9][10] While not a direct indicator of twinning, it is a key feature for identifying the mineral itself.

Q4: My angular measurements of the twins are not exactly 90° or 60°. Is this an error?

A4: Not necessarily. The ~90° and ~60° values are ideal approximations. Due to **staurolite**'s monoclinic nature and potential for slight lattice distortions, the actual measured angles can deviate slightly from these ideal values.[6][7] Furthermore, the orientation of the crystal in the thin section can create a perspective effect, altering the apparent angle.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Cannot distinguish staurolite from similar minerals (e.g., tourmaline).	Overlapping optical properties.	Focus on key diagnostic features: Staurolite has characteristic golden-yellow pleochroism and often a "swiss cheese" texture from quartz inclusions. ^{[9][10]} Tourmaline is uniaxial, whereas staurolite is biaxial.
Twin boundary is unclear or appears diffuse in thin section.	The thin section cut is not ideal for viewing the twin plane; alteration may be present along the boundary.	Observe the grain carefully under high magnification while rotating the stage. Look for subtle differences in birefringence or extinction. If ambiguity persists, advanced analysis like EBSD is recommended.
Identification based on morphology is ambiguous.	Poorly formed (anhedral) crystals or complex intergrowths. ^[11]	Rely on optical properties under a microscope. For definitive crystallographic information, Electron Backscatter Diffraction (EBSD) can map the crystal orientation and precisely identify twin boundaries. ^[12]
Interference colors appear anomalous or masked.	The strong natural yellow color of staurolite can mask its low first-order interference colors. ^[9]	Use a quartz wedge or other compensator to confirm the birefringence. Focus on observing the characteristic pleochroism and high relief for initial identification.

Data Presentation

Table 1: Common **Staurolite** Twin Laws and Characteristics

Twin Law	Common Name	Intersection Angle	Crystal System Note	Twin Type
{031}	90° Cross / Greek Cross	~90°	Pseudo-orthorhombic	Penetration[4][5]
{231}	60° Cross / X-Twin	~60°	Pseudo-orthorhombic	Penetration[4][5]
[13]90°	90° Cross	~90°	Monoclinic	Penetration[6]
[14]180°	90° Cross	~90°	Monoclinic	Penetration[6]
180°	60° Cross	~60°	Monoclinic	Penetration[6]

Table 2: Key Optical Properties for **Staurolite** Identification

Property	Description	Value / Characteristic
Color	In plane-polarized light.	Pale golden yellow to reddish-brown.[10]
Pleochroism	Change in color on stage rotation.	X = colorless; Y = pale yellow; Z = golden yellow.[10]
Relief	Contrast with mounting medium.	High.[2]
Birefringence	Interference colors.	Low; First-order gray, yellow, or red, often masked by mineral color.[9][10]
Twinning	Common twin types.	Penetration twins forming ~60° or ~90° crosses.[10] Simple twins visible in thin section.[8]
Inclusions	Common included minerals.	Often contains poikilitic quartz ("swiss cheese" texture).[9][10]

Experimental Protocols

Protocol 1: Identification of Staurolite Twinning using Polarized Light Microscopy (PLM)

Objective: To identify **staurolite** and characterize its twinning in a thin section.

Materials:

- Petrographic microscope with plane and cross-polarizing capabilities.
- Standard petrographic thin section of a **staurolite**-bearing metamorphic rock (e.g., schist, gneiss).
- Immersion oil (if using high-power oil immersion objectives).

Procedure:

- Initial Scan (Low Power): Place the thin section on the microscope stage. Using a low-power objective (e.g., 4x), scan the slide to locate potential **staurolite** crystals.
- Identification in Plane-Polarized Light (PPL):
 - Identify candidate crystals based on high relief and a distinctive honey-yellow to brownish color.^[9]
 - Rotate the stage and observe for pleochroism (color change from golden-yellow to pale yellow/colorless).^[10]
 - Note the presence of poikilitic inclusions, especially quartz, which are characteristic of **staurolite**.^[9]
- Analysis in Cross-Polarized Light (XPL):
 - Engage the upper polarizer (analyzer).
 - Observe the interference colors. **Staurolite** exhibits low first-order colors (grey to yellow).^[10]

- Rotate the stage fully (360°) and observe the extinction behavior. Note if the entire crystal goes extinct simultaneously or in distinct segments.
- Twin Identification:
 - If the crystal extinguishes in separate, sharply defined domains at different angles of rotation, a twin is present.
 - Trace the boundary between these domains. This is the composition plane of the twin.
 - Measure the angle between the extinction positions of the adjacent twin domains if possible.

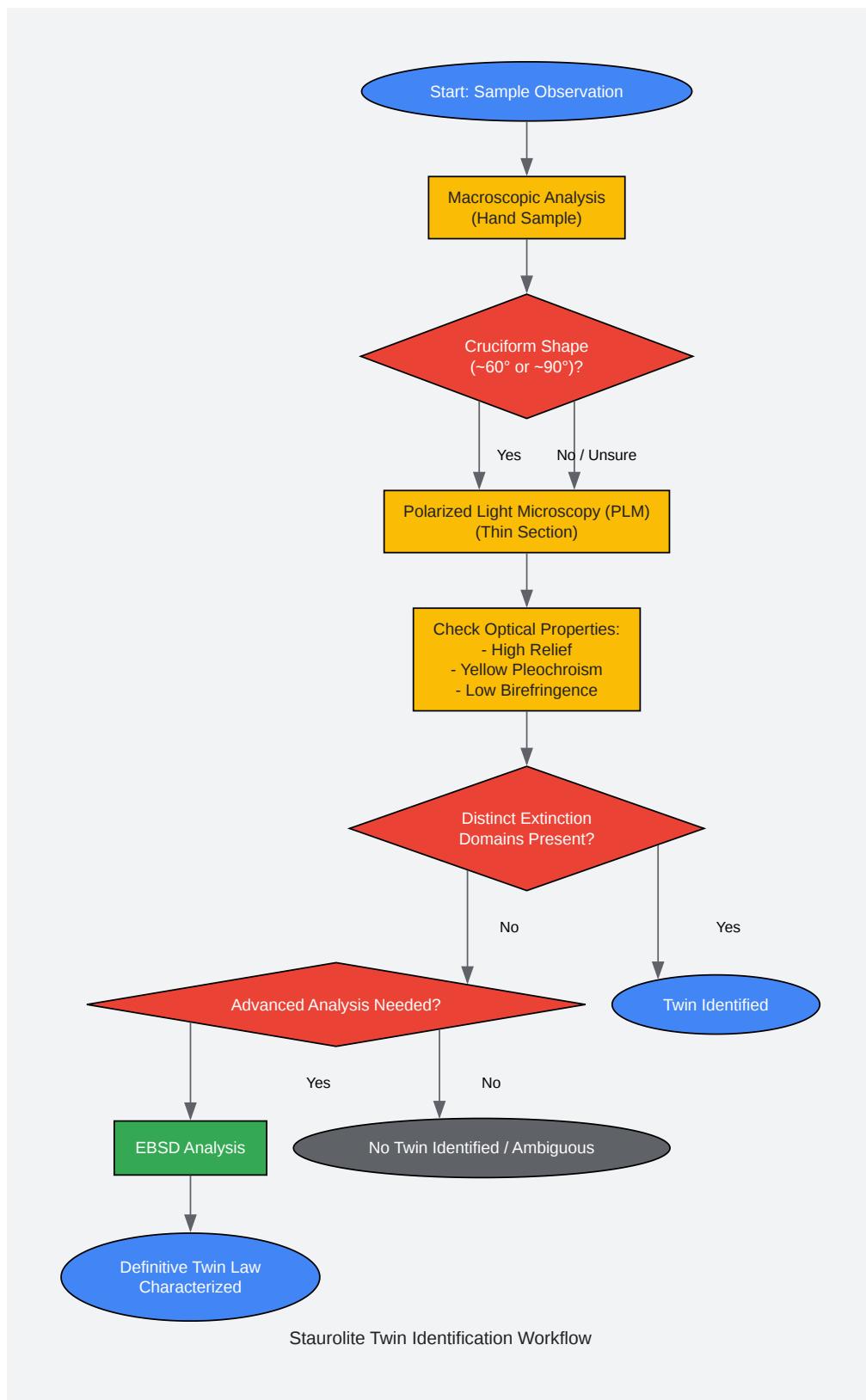
Expected Results: A confirmed **staurolite** crystal will show high relief, yellow pleochroism, and low birefringence. Twinning will be evident as distinct domains within a single crystal that have different extinction angles.

Protocol 2: Workflow for Twin Boundary Characterization using Electron Backscatter Diffraction (EBSD)

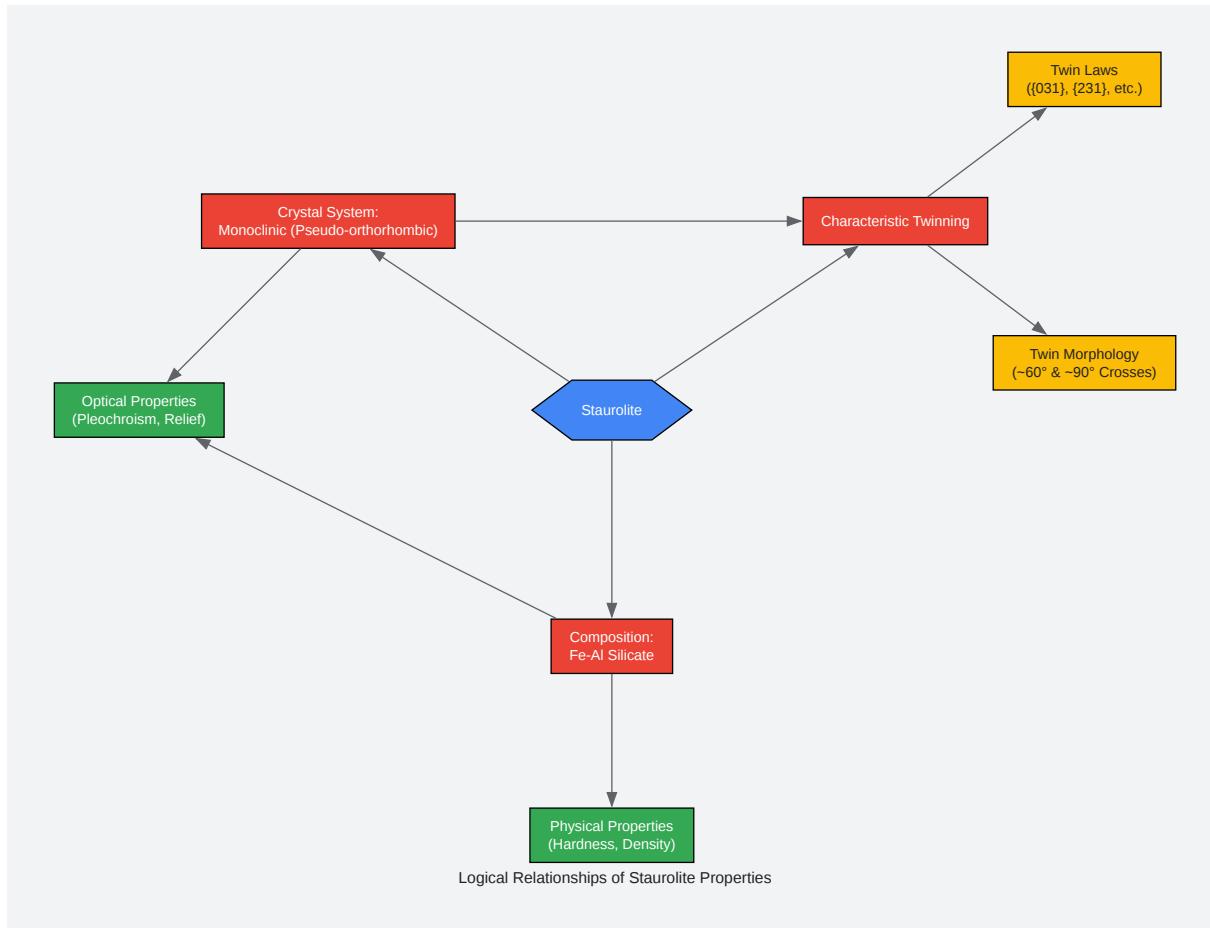
Objective: To definitively identify **staurolite** twin laws by measuring the crystallographic misorientation across grain boundaries.

Materials:

- Scanning Electron Microscope (SEM) equipped with an EBSD detector and analysis software.
- A highly polished, carbon-coated thin section or sample block of the **staurolite**-bearing rock.


Procedure:

- Sample Preparation: Ensure the sample surface is exceptionally well-polished (e.g., with colloidal silica) to remove any surface damage and achieve a high-quality diffraction pattern. Apply a thin carbon coat to prevent charging.


- System Calibration: Calibrate the EBSD system using a standard single-crystal material (e.g., silicon).
- Locate Area of Interest: Use the SEM's secondary or backscatter electron imaging to navigate to a **staurolite** crystal showing suspected twinning.
- EBSD Mapping:
 - Define a map area that covers the twin boundary.
 - Set the step size for the map. A smaller step size will yield higher resolution but take longer.
 - Initiate the EBSD scan. The system will collect an electron backscatter pattern at each point in the defined grid and determine the crystallographic orientation.
- Data Analysis:
 - The EBSD software will generate an orientation map (often color-coded). Twin domains will appear as adjacent areas with different colors/orientations.
 - Use the software to draw a profile line across the suspected twin boundary.
 - Calculate the misorientation angle and axis between the two domains.
 - Compare the measured misorientation data to the theoretical values for known **staurolite** twin laws (e.g., a $\sim 60^\circ$ rotation about a $\langle 111 \rangle$ axis for some twins) to identify the specific law.[\[12\]](#)

Expected Results: The EBSD analysis will produce a map of crystal orientations, clearly delineating the twin boundary. The misorientation data will provide a precise, quantitative identification of the twin law, resolving ambiguities from optical methods.

Visualizations

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the decision-making process for identifying **staurolite** twins.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. minds.wisconsin.edu [minds.wisconsin.edu]
- 2. ALEX STREKEISEN-Staurolite- alexstrekeisen.it
- 3. gem.org.au [gem.org.au]
- 4. Twinning, Polymorphism, Polytypism, Pseudomorphism www2.tulane.edu]
- 5. geographynotes.com [geographynotes.com]
- 6. Staurolite twinning (With Plates V-VI.) | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core cambridge.org
- 7. rruff.net [rruff.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Staurolite sites.und.edu]
- 10. Staurolite - Wikipedia en.wikipedia.org]
- 11. geo.libretexts.org [geo.libretexts.org]
- 12. edax.com [edax.com]
- 13. Crystal Twinning: Types of Twinning With Photos – Geology In geologyin.com]
- 14. Staurolite – Geology is the Way geologyistheway.com]
- To cite this document: BenchChem. [Overcoming difficulties in staurolite twin identification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076914#overcoming-difficulties-in-staurolite-twin-identification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com